molecular formula C18H18N4O3 B498086 N-(3,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895643-48-8

N-(3,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B498086
CAS No.: 895643-48-8
M. Wt: 338.4g/mol
InChI Key: TUKAMECIODVSQC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide derivative of 3,4-dimethoxyaniline and the alkyne derivative of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid are used.

    Coupling Reaction: The resulting triazole intermediate is then coupled with 3,4-dimethoxyaniline to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and triazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential as an anticancer, antifungal, or antibacterial agent.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide
  • N-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-N-methyl-1,3-thiazole-4-carboxamide

Uniqueness

N-(3,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-17(20-21-22(12)14-7-5-4-6-8-14)18(23)19-13-9-10-15(24-2)16(11-13)25-3/h4-11H,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKAMECIODVSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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